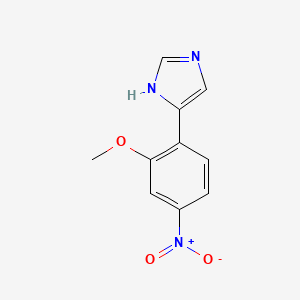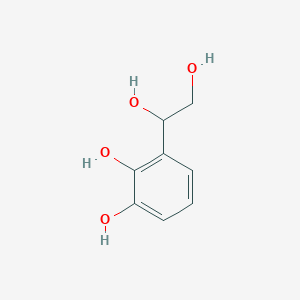
3-(1,2-Dihydroxyethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-Dihydroxyethyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with an additional dihydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dihydroxyethyl)benzene-1,2-diol typically involves the hydroxylation of benzene derivatives. One common method is the Dakin oxidation, where an ortho-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired dihydroxybenzene .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydroxylation of benzene or its derivatives. The process may use catalysts such as iron or copper salts to facilitate the reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Dihydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Halogenated derivatives of dihydroxybenzenes.
Scientific Research Applications
3-(1,2-Dihydroxyethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Used in the production of polymers, dyes, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(1,2-Dihydroxyethyl)benzene-1,2-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, making it an effective antioxidant. It can neutralize free radicals and prevent oxidative damage to cells and tissues. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Catechol (Benzene-1,2-diol): Similar structure but lacks the dihydroxyethyl group.
Resorcinol (Benzene-1,3-diol): Different position of hydroxyl groups.
Hydroquinone (Benzene-1,4-diol): Different position of hydroxyl groups.
Uniqueness
This additional functional group allows for more diverse chemical reactions and interactions compared to its simpler counterparts .
Properties
CAS No. |
67503-48-4 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
3-(1,2-dihydroxyethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,9-12H,4H2 |
InChI Key |
SREMSBOBEXCXNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)
![1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride](/img/structure/B13526302.png)
![(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13526303.png)
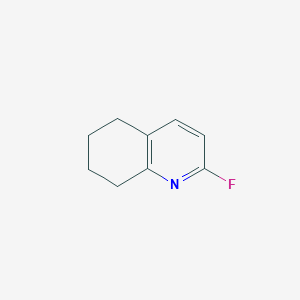
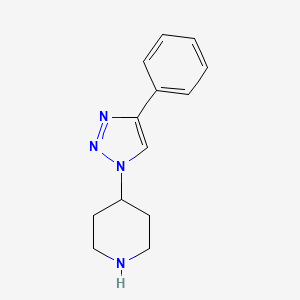
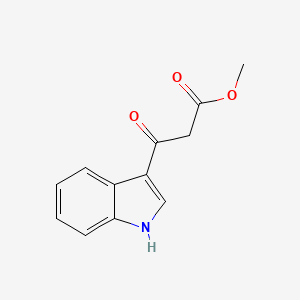
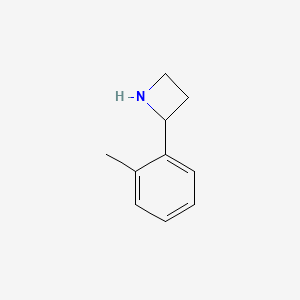

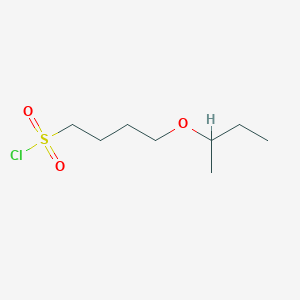
![[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526342.png)

